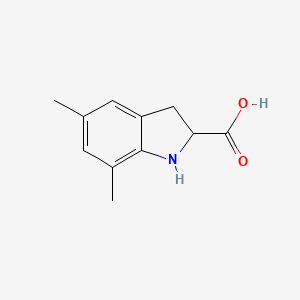![molecular formula C10H17N3O B13253592 {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol](/img/structure/B13253592.png)
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol is a chemical compound with the molecular formula C10H17N3O It is known for its unique structure, which includes a cyclobutyl ring and a pyrazole moiety
Preparation Methods
The synthesis of {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the cyclobutyl group: The cyclobutyl group can be introduced via a cycloaddition reaction.
Introduction of the amino group: This step involves the reaction of the intermediate with an amine.
Final assembly: The final step includes the formation of the methanol group through reduction or other suitable reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism by which {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
When compared to similar compounds, {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol stands out due to its unique combination of a cyclobutyl ring and a pyrazole moiety. Similar compounds include:
- {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol
- {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentyl}methanol
These compounds share structural similarities but differ in the size and nature of the cycloalkyl ring, which can influence their reactivity and applications.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[1-[amino-(1-methylpyrazol-4-yl)methyl]cyclobutyl]methanol |
InChI |
InChI=1S/C10H17N3O/c1-13-6-8(5-12-13)9(11)10(7-14)3-2-4-10/h5-6,9,14H,2-4,7,11H2,1H3 |
InChI Key |
NDTCLHJOLSPMTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(C2(CCC2)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine](/img/structure/B13253511.png)
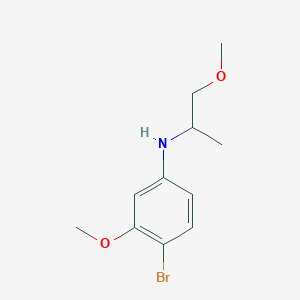

![tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate](/img/structure/B13253520.png)
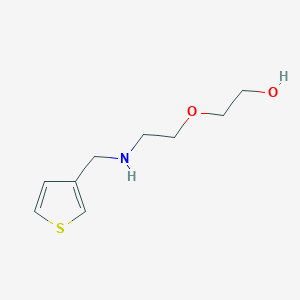
![2-{[(2,6-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253534.png)
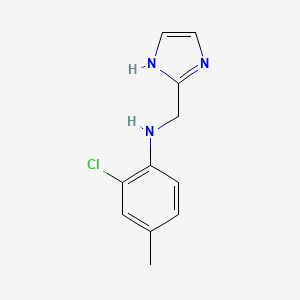
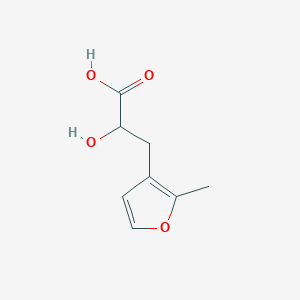
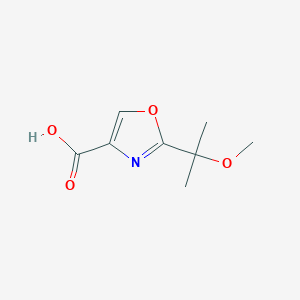

![(1-Cyclopropylethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B13253565.png)
![1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B13253579.png)
![Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate](/img/structure/B13253584.png)
